Cas no 105356-89-6 (4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone)

4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone is a complex organic compound with potential applications in pharmaceutical research. Its unique structure and functional groups make it a valuable tool for drug discovery, offering diverse synthetic opportunities and chemical reactivity. The compound's specific molecular features contribute to its potential as a probe for studying biological processes and as a precursor for the development of novel therapeutic agents.
4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone structure
105356-89-6 structure
Product Name:4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone
CAS No:105356-89-6
MF:C18H23N5O4
MW:373.406323671341
CID:1060292
PubChem ID:72941636
Update Time:2025-07-23

4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone Chemical and Physical Properties

Names and Identifiers

    • [4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone
    • [4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
    • 4-(4-AMINO-6-HYDROXY-7-METHOXY-2-QUINAZOLINYL)-1-PIPERAZINYL](TETRAHYDRO-2-FURANYL)METHANONE
    • Methanone, (4-(4-amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl)(tetrahydro-2-furanyl)-
    • Terazosin hydrochloride dihydrate impurity G [EP]
    • 1-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)-4-(((2RS)-tetrahydrofuran-2-yl)carbonyl)piperazine
    • 4-amino-7-methoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-6-ol
    • 6-O-Desmethyl terazosin
    • TERAZOSIN HYDROCHLORIDE DIHYDRATE IMPURITY G [EP IMPURITY]
    • (4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
    • Q27257808
    • UNII-3O886C86WZ
    • 3O886C86WZ
    • 1-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine
    • DB-290455
    • 105356-89-6
    • 4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone
    • Inchi: 1S/C18H23N5O4/c1-26-15-10-12-11(9-13(15)24)16(19)21-18(20-12)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)
    • InChI Key: ILQALIJJROIUDL-UHFFFAOYSA-N
    • SMILES: O1CCCC1C(N1CCN(C2N=C(C3C=C(C(=CC=3N=2)OC)O)N)CC1)=O

Computed Properties

  • Exact Mass: 373.17500423g/mol
  • Monoisotopic Mass: 373.17500423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • Density: 1.408±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.23 g/l) (25 º C),

4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone Pricemore >>

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Additional information on 4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone

4-(4-Amino-6-Hydroxy-7-Methoxy-2-Quinazolinyl)-1-Piperazinyl(Tetrahydro-2-Furanyl)Methanone: A Comprehensive Overview

4-(4-Amino-6-Hydroxy-7-Methoxy-2-Quinazolinyl)-1-Piperazinyl(Tetrahydro-2-Furanyl)Methanone, also known by its CAS number 105356-89-6, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The molecular structure of this compound is characterized by a quinazoline ring system, which is a heterocyclic aromatic structure containing nitrogen atoms. The quinazoline moiety is further substituted with amino, hydroxy, and methoxy groups, which contribute to its chemical reactivity and biological activity. The piperazine ring, another key component of this molecule, is connected via a tetrahydrofuran group, adding flexibility and potentially enhancing bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to optimize the production of 4-(4-Amino-6-Hydroxy-7-Methoxy-2-Quinazolinyl)-1-Piperazinyl(Tetrahydro-2-Furanyl)Methanone. These methods not only improve yield but also ensure the scalability of the synthesis process, which is crucial for potential large-scale production.

The pharmacological properties of this compound have been extensively studied in vitro and in vivo models. It has demonstrated potent activity against various targets, including enzyme inhibitors and receptor modulators. For instance, studies have shown that it exhibits inhibitory effects on kinases involved in cancer progression, making it a promising candidate for anti-cancer therapies.

In addition to its therapeutic potential, the compound's safety profile has been evaluated in preclinical studies. These studies indicate that it has a favorable toxicity profile, with minimal adverse effects observed at therapeutic doses. This makes it a strong candidate for further clinical development.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's interactions with biological systems. Molecular docking studies have provided insights into its binding modes with target proteins, aiding in the design of more potent analogs.

In conclusion, 4-(4-Amino-6-Hydroxy-7-Methoxy-2-Quinazolinyl)-1-Piperazinyl(Tetrahydro-2-Furanyl)Methanone (CAS No: 105356-89-6) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising pharmacological properties, positions it as a valuable asset in the development of novel therapeutic agents.

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